Ssm3 tfa

Description

Overview of Furin and its Physiological Roles in Protein Processing

Furin, a ubiquitously expressed member of the proprotein convertase family, is primarily localized in the Golgi apparatus, though it can also be found at the cell surface nih.govfrontiersin.org. Its main function is to cleave precursor proteins at specific recognition sites, typically containing the consensus sequence (R/K)Xn(R/K)↓, where R is arginine, K is lysine, X is any amino acid, and n is usually 0, 2, 4, or 6 frontiersin.org. This cleavage is crucial for the activation of a diverse range of substrates, including growth factors, receptors, enzymes, and adhesion molecules nih.govfrontiersin.org. Furin's involvement in processing proteins essential for various cellular functions underscores its significance in normal physiology.

Academic Significance of Proprotein Convertase Inhibition

The critical roles of proprotein convertases in numerous biological and pathological processes have made them attractive targets for academic research and therapeutic development bioscientifica.comresearchgate.netnih.gov. Inhibiting specific PCs can provide valuable insights into their precise functions and offer potential strategies for treating diseases where their activity is aberrant or exploited by pathogens bioscientifica.comresearchgate.net. Research into PC inhibition, particularly furin inhibition, is significant for understanding protein processing pathways and their implications in disease pathogenesis smolecule.com.

Historical Context of Furin Inhibitor Discovery in Research

The discovery of furin in 1986 marked a significant step in understanding cellular protein processing virology.ws. Following its identification, research efforts turned towards developing molecules that could modulate its activity. The first patent for a furin inhibitor was filed in 1994 virology.ws. Initial inhibitors included physiological and bioengineered proteins, as well as peptide and peptidomimetic compounds nih.gov. More recently, the focus has expanded to include the development of small-molecule inhibitors nih.govresearchgate.net. The discovery of furin cleavage sites in the spike proteins of various viruses, including SARS-CoV-2, has further accelerated research into furin inhibitors as potential antiviral agents frontiersin.orgsmolecule.comvirology.wsresearchgate.net.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

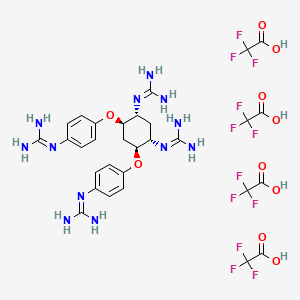

2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRRXGHBFAELIV-YAOLEPIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36F12N12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Ssm3 Tfa

Inhibition Kinetics and Efficacy Parameters of Furin (EC50, Ki)

The inhibitory potential of SSM3 TFA against furin is quantified by key parameters, including the half maximal effective concentration (EC50) and the inhibition constant (Ki). These values provide insight into the compound's potency in both enzymatic and cellular contexts.

Determination of Half Maximal Effective Concentration (EC50) in Enzymatic Assays

The EC50 value represents the concentration of this compound required to inhibit 50% of furin's enzymatic activity in in vitro cleavage assays. This compound has been reported to have an EC50 of 54 nM against furin cleavage of the Pyr-RTKR-AMC substrate in in vitro cleavage assays and cell-based tests. medchemexpress.commedchemexpress.com This indicates that this compound is a potent inhibitor of furin activity. SSM3 tetraTFA hydrate (B1144303) also shows an EC50 of 54 nM. medchemexpress.comebiohippo.cominvivochem.com

Assessment of Inhibition Constant (Ki) for Furin

The inhibition constant (Ki) provides a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates a higher binding affinity and thus greater inhibitory potency. This compound has a reported Ki of 12 nM for furin. medchemexpress.commedchemexpress.comebiohippo.cominvivochem.com This low Ki value further underscores its potency as a furin inhibitor. Another source indicates a Ki of 1.4 nM for a compound identified by PubChem CID 71453793, which is associated with a furin inhibitor and has a complex peptide structure, distinct from the described structure of this compound.

Table 1: Inhibition Parameters of this compound against Furin

| Parameter | Value | Assay Type | Substrate | Citation |

| EC50 | 54 nM | In vitro/Cell-based | Pyr-RTKR-AMC | medchemexpress.commedchemexpress.com |

| Ki | 12 nM | Not specified | Not specified | medchemexpress.commedchemexpress.com |

Mode of Enzyme Binding and Active Site Interaction

While detailed crystallographic data specifically for this compound bound to furin is not extensively available in the provided search results, the mechanism of inhibition for similar compounds provides context. Furin is a serine protease, and inhibitors of the peptidylchloromethane class, which share some structural features with potential components of this compound, are expected to inhibit serine peptidases irreversibly by forming a covalent complex. ebi.ac.uk This involves the formation of a Michaelis complex followed by the attack of the active site serine on the carbonyl carbon of the inhibitor, leading to a hemiketal intermediate that still contains the halide. ebi.ac.uk The active site of furin includes residues like Asp154, His194, Asn295, and Ser368, which are critical for its peptidase activity. mdpi.com The P domain, including residues Gly265, Ans310, Gln488, and Ala532, stabilizes the catalytic domain and modulates its activity. mdpi.com

Specificity Profile Across Proprotein Convertase Family Members

The proprotein convertase (PC) family consists of nine members, including Furin, PC1/3, PC2, PC4, PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9. mdpi.com Four of these (Furin, PC5/6, PACE4, and PC7) are widely expressed and responsible for many protein processing events. mdpi.com Assessing the specificity of an inhibitor like this compound across these related enzymes is crucial to understand its potential selectivity.

Comparative Potency Against Furin and PC6B

SSM3 tetraTFA has shown comparable potency against furin and PC6B. medchemexpress.commedchemexpress.com Specifically, the Ki value for SSM3 tetraTFA against furin is reported as 0.012 μM (12 nM), while its Ki against PC6B is reported as 0.004 μM (4 nM). medchemexpress.commedchemexpress.com This suggests that this compound inhibits PC6B with slightly higher potency than furin.

Differential Inhibition of PACE4 and PC7

SSM3 tetraTFA exhibits differential inhibitory activity against PACE4 and PC7 compared to furin. SSM3 tetraTFA preferentially inhibits furin over PACE4 by 2- to 10-fold and over PC7 by 11- to 76-fold. medchemexpress.commedchemexpress.com The reported Ki for PACE4 is 0.041 μM (41 nM), and for PC7 is 0.595 μM (595 nM). medchemexpress.commedchemexpress.com This indicates that this compound is significantly less potent against PACE4 and PC7 compared to its activity against furin and PC6B.

Table 2: Inhibition Constants (Ki) of SSM3 tetraTFA Against Proprotein Convertases

| Enzyme | Ki (μM) | Ki (nM) | Citation |

| Furin | 0.012 | 12 | medchemexpress.commedchemexpress.com |

| PC6B | 0.004 | 4 | medchemexpress.commedchemexpress.com |

| PACE4 | 0.041 | 41 | medchemexpress.commedchemexpress.com |

| PC7 | 0.595 | 595 | medchemexpress.commedchemexpress.com |

Selectivity Against Non-Proprotein Convertase Proteases (e.g., Trypsin, MT1-MMP)

Research into the molecular mechanisms of action of this compound, a synthetic compound primarily recognized for its potent inhibition of furin, has included assessments of its selectivity against a range of proteases, including those outside the proprotein convertase family. Investigations have specifically examined the compound's inhibitory activity against non-proprotein convertase enzymes such as trypsin and MT1-MMP (Membrane Type 1-Matrix Metalloproteinase).

Detailed research findings indicate that this compound demonstrates a high degree of selectivity for proprotein convertases, particularly furin, over these other protease classes. Studies have reported that SSM3 tetraTFA exhibits no measurable inhibition against trypsin and MT1-MMP. medchemexpress.commedchemexpress.com This contrasts sharply with its potency against furin, where it has been characterized as a potent inhibitor with a reported Ki value of 12 nM and an EC50 of 54 nM. medchemexpress.commedchemexpress.comtocris.com

Further comparative analysis of SSM3 tetraTFA's inhibitory constants (Ki) against various enzymes underscores this selectivity profile. While demonstrating potent activity against furin (Ki = 0.012 µM) and comparable potency against PC6B (Ki = 0.004 µM), SSM3 tetraTFA shows significantly less effectiveness against other enzymes such as Lethal Factor (LF), with a Ki of 1.241 µM. medchemexpress.commedchemexpress.com The reported absence of measurable inhibition against trypsin and MT1-MMP highlights that this compound's inhibitory effect is not broadly directed at diverse protease classes but is instead concentrated on specific proprotein convertases. medchemexpress.commedchemexpress.com

The data below summarizes the observed inhibitory activity of SSM3 tetraTFA against selected proteases:

| Enzyme | Inhibition (Ki) | Notes |

| Furin | 12 nM (0.012 µM) | Potent inhibition medchemexpress.commedchemexpress.com |

| PC6B | 4 nM (0.004 µM) | Comparable potency medchemexpress.commedchemexpress.com |

| Lethal Factor (LF) | 1.241 µM | Less effective medchemexpress.commedchemexpress.com |

| Trypsin | No measurable inhibition | Highly selective medchemexpress.commedchemexpress.com |

| MT1-MMP | No measurable inhibition | Highly selective medchemexpress.commedchemexpress.com |

This distinct selectivity profile is crucial for understanding the potential biological and research applications of this compound, suggesting its utility as a tool for specifically targeting furin and related proprotein convertases without significantly impacting the activity of essential non-proprotein convertase proteases like trypsin and MT1-MMP.

Applications of Ssm3 Tfa in Cellular and Molecular Biology Research

Investigation of Furin-Mediated Protein Cleavage Pathways

Furin cleaves proteins at specific recognition sites, typically R-X-K/R-R motifs, a critical post-translational modification required for the activation or maturation of numerous substrates. medchemexpress.com SSM3 TFA, by inhibiting furin, allows for the study of these cleavage pathways. smolecule.comsmolecule.com

Analysis of Endogenous Substrate Processing in Research Models

This compound is employed in research models to analyze the processing of naturally occurring proteins that are substrates for furin. A notable application is the investigation of the processing of anthrax protective antigen-83 (PA83). Studies have demonstrated that this compound can effectively block the furin-dependent cell surface processing of PA83 in vitro. medchemexpress.commedkoo.comrndsystems.comglpbio.commedchemexpress.comebiohippo.com This inhibition prevents the conversion of PA83 into its active form, PA63, providing a method to study the functional consequences of inhibiting this specific cleavage event in the context of bacterial pathogenesis research. medchemexpress.com

The potency of this compound against furin has been quantified in various in vitro assays. Research indicates a half maximal effective concentration (EC₅₀) of 54 nM and a Ki of 12 nM for furin inhibition. medchemexpress.commedkoo.comrndsystems.comglpbio.commedchemexpress.comebiohippo.comtocris.com Selectivity studies have also been conducted to assess its inhibitory profile against other proprotein convertases and proteases.

| Enzyme Target | Ki (nM) |

| Furin | 12 |

| PC6B | 4 |

| PACE4 | 41 |

| PC7 | 595 |

| Lethal Factor (LF) | 1241 |

| Trypsin | No measurable inhibition |

| MT1-MMP | No measurable inhibition |

Data compiled from research findings. medchemexpress.commedchemexpress.com

These data indicate that this compound exhibits comparable potency against furin and PC6B, with preferential inhibition over PACE4, PC7, LF, trypsin, and MT1-MMP in these specific assays. medchemexpress.commedchemexpress.com

Elucidation of Post-Translational Modifications Through Furin Inhibition

The inhibition of furin by this compound provides a means to elucidate the functional significance of furin-mediated post-translational cleavage. By preventing this modification, researchers can observe the effects of uncleaved proteins on cellular processes and signaling pathways. smolecule.com A prominent example is the study of viral protein processing. Several viruses, including SARS-CoV-2, utilize host furin to cleave their spike proteins, a step often necessary for efficient cell entry and viral infectivity. smolecule.comsmolecule.com Studies have shown that furin inhibitors, including this compound, can block this cleavage, thereby suppressing virus production and cytopathic effects in research settings. rndsystems.comtocris.comnih.gov This allows for the investigation of how furin-dependent cleavage impacts viral life cycles and the subsequent host cell response.

Research on Intracellular Trafficking and Protein Activation Mechanisms

Furin is involved in the processing and maturation of both intracellular and secreted proteins. medchemexpress.com While search results primarily highlight the impact of this compound on the cleavage and activation of proteins like PA83 and viral spike proteins, which can occur at the cell surface or within cellular compartments, its use as a furin inhibitor indirectly contributes to research on intracellular protein activation mechanisms. By inhibiting furin activity within the cell, researchers can study the accumulation of uncleaved intracellular substrates and infer the role of furin in their proper maturation and subsequent function or trafficking. Although direct studies specifically tracking intracellular trafficking using this compound were not prominently detailed in the search results, the compound's ability to inhibit an enzyme involved in processing proteins within the secretory pathway suggests its potential utility in this area of research.

Modulation of Cellular Signaling Cascades via Furin Inhibition

Furin-mediated cleavage can directly impact cellular signaling by activating receptors, growth factors, and other signaling molecules. medchemexpress.commedchemexpress.com Inhibition of furin by this compound can therefore modulate these signaling cascades. smolecule.comsmolecule.com

Studies on Receptor Activation and Downstream Signaling

Furin cleaves and activates various cell surface receptors and signaling molecules, influencing downstream signaling pathways and vital cellular activities such as proliferation, differentiation, and apoptosis. medchemexpress.commedchemexpress.com By inhibiting furin with this compound, researchers can investigate the dependence of certain receptor activations on furin-mediated cleavage and the subsequent impact on downstream signaling events. This allows for the study of how the absence of specific proteolytic cleavages affects the initiation and propagation of intracellular signals.

Impact on Cell-Cell Communication Research

Furin's role in processing proteins involved in pathogen entry, such as bacterial toxins and viral glycoproteins, directly impacts the interaction and communication between host cells and pathogens. smolecule.comsmolecule.com Research utilizing this compound to block furin-mediated cleavage of these pathogen-associated proteins provides insights into the mechanisms by which pathogens interact with and enter host cells. smolecule.comsmolecule.com This line of research contributes to understanding the molecular basis of host-pathogen interactions and potential strategies to disrupt this communication.

Role of Ssm3 Tfa in Pathogenesis Research

Antiviral Research Applications

Furin-mediated cleavage is a crucial step in the life cycle of many viruses, facilitating processes such as viral entry, protein maturation, and assembly. Research utilizing SSM3 tetraTFA hydrate (B1144303) has explored its potential to disrupt these essential viral functions.

Several viruses, including highly pathogenic strains, utilize host furin to cleave their surface glycoproteins, a process often required for efficient entry into host cells. A prominent example is the spike (S) protein of SARS-CoV-2, the virus responsible for COVID-19. The SARS-CoV-2 S protein contains a furin cleavage site at the boundary between its S1 and S2 subunits. Cleavage at this site is thought to enhance viral entry and facilitate cell-to-cell transmission.

Studies have investigated the effect of furin inhibitors, including SSM3 tetraTFA hydrate, on SARS-CoV-2 spike protein processing and subsequent viral entry. Research indicates that blocking furin activity can suppress the cleavage of the SARS-CoV-2 spike protein. This inhibition of cleavage can, in turn, impact the virus's ability to enter host cells, thereby potentially inhibiting viral infection. While some studies on SARS-CoV-2 have evaluated various furin inhibitors for their impact on spike protein cleavage and viral infectivity, the specific efficacy of SSM3 tetraTFA hydrate in suppressing SARS-CoV-2 infection by blocking spike protein processing has been a subject of research.

Beyond viral entry, furin can also be involved in other stages of the viral life cycle, such as protein maturation and assembly. In vitro models are widely used to study the intricate processes of viral replication and assembly. These models allow researchers to dissect the roles of specific viral and host factors in a controlled environment. While the direct impact of SSM3 tetraTFA hydrate on the later stages of viral replication and assembly has not been as extensively highlighted in the provided search results as its effect on viral entry, its role as a furin inhibitor suggests potential applications in studying any furin-dependent steps in these processes for various viruses. Research on viral replication and assembly in vitro often involves reconstituting viral components and host factors to understand the minimal requirements and molecular mechanisms involved. Inhibitors like SSM3 tetraTFA hydrate could be valuable tools in such systems to perturb furin activity and observe the consequences on the formation of new viral particles.

Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2 Spike Protein Processing)

Antibacterial Pathogenesis Research

Furin's involvement is not limited to viral infections; it also plays a role in the pathogenesis of certain bacterial diseases, primarily through the activation of bacterial toxins. SSM3 tetraTFA hydrate has been explored for its ability to interfere with these bacterial mechanisms.

Some bacterial pathogens secrete toxins as key virulence factors. These toxins often require processing by host proteases, such as furin, to become fully active. A well-characterized example is the Protective Antigen (PA) component of the anthrax toxin produced by Bacillus anthracis. The 83 kDa precursor protein, PA83, is cleaved by host furin to generate a 63 kDa fragment (PA63), which is essential for the formation of the translocation pore that allows the lethal factor and edema factor into host cells.

SSM3 tetraTFA hydrate has been shown to be a potent inhibitor of furin-dependent cell surface processing of anthrax protective antigen-83 in vitro. Studies have demonstrated that SSM3 tetraTFA hydrate can block the conversion of PA83 into PA63 in a dose-dependent manner in in vitro cleavage assays and cell-based tests. This inhibition disrupts a critical step in the activation of anthrax toxin, highlighting a potential mechanism by which furin inhibitors could interfere with anthrax pathogenesis.

Data from research on SSM3 tetraTFA hydrate's effect on anthrax protective antigen-83 processing demonstrate its inhibitory potency. For instance, SSM3 tetraTFA hydrate has an EC₅₀ of 54 nM and a Kᵢ of 12 nM against furin, indicating high effectiveness in blocking furin activity. This potent inhibition translates to its ability to block the furin-dependent processing of PA83 in vitro.

| Compound | Target | EC₅₀ (nM) | Kᵢ (nM) | Effect on PA83 Processing (in vitro) |

| SSM3 tetraTFA hydrate | Furin | 54 | 12 | Blocks furin-dependent processing |

Bacterial pathogenesis is a complex interplay between the pathogen and the host, involving various bacterial virulence factors and host defense mechanisms. Virulence factors are molecules produced by bacteria that contribute to their ability to cause disease, including toxins, enzymes, and factors that modulate host immune responses. Host-pathogen interactions encompass the diverse strategies employed by bacteria to invade, survive, and multiply within the host, as well as the host's responses to the infection.

Furin's role in activating bacterial toxins, such as the anthrax protective antigen, positions SSM3 tetraTFA hydrate as a tool to study specific aspects of these complex interactions. By inhibiting furin, researchers can investigate how the lack of toxin activation impacts bacterial survival, dissemination, and the host immune response in experimental models. While the provided search results focus specifically on the modulation of anthrax toxin activation, the broader implications of furin inhibition with SSM3 tetraTFA hydrate could extend to the study of other bacterial pathogens whose virulence factors are processed by furin. Research in this area contributes to a deeper understanding of the molecular arms race between hosts and pathogens and can reveal vulnerabilities in bacterial strategies that could be exploited therapeutically.

Methodological Approaches Employing Ssm3 Tfa in Research

In Vitro Enzymatic Assays for Protease Activity Assessment

In vitro enzymatic assays are fundamental in characterizing the direct inhibitory activity of SSM3 TFA on target proteases like furin. These assays typically involve incubating the enzyme with a suitable substrate in the presence or absence of the inhibitor and measuring the resulting enzymatic activity.

Application of Fluorogenic Substrates (e.g., Pyr-RTKR-AMC) in Cleavage Assays

Fluorogenic substrates are commonly used in in vitro protease assays to quantify enzyme activity. Pyr-RTKR-AMC (PubChem CID: 71311916) is a fluorogenic peptide substrate efficiently cleaved by furin and other proprotein convertases. novoprolabs.comnovopro.cnbachem.com Cleavage of Pyr-RTKR-AMC by furin releases the fluorescent molecule AMC (7-amino-4-methylcoumarin), which can be detected by fluorescence spectroscopy. novoprolabs.comkaust.edu.sa

In assays utilizing Pyr-RTKR-AMC, this compound is introduced to the reaction mixture containing furin and the substrate. medchemexpress.comnih.gov The reduction in fluorescence intensity compared to a control without the inhibitor indicates the extent of furin inhibition by this compound. kaust.edu.sa This method allows for a direct measurement of how well this compound blocks the enzymatic activity of furin. Studies have shown that this compound is effective against furin cleavage of the Pyr-RTKR-AMC substrate in in vitro cleavage assays. medchemexpress.commedchemexpress.commedchemexpress.com

Development and Optimization of Dose-Dependent Inhibition Curves

To quantify the potency of this compound, dose-dependent inhibition curves are generated. medchemexpress.comresearchgate.net This involves testing a range of this compound concentrations against a fixed amount of enzyme and substrate. researchgate.net The resulting data, typically enzyme activity versus inhibitor concentration, is then plotted and analyzed using non-linear regression to determine key parameters such as the half maximal effective concentration (EC₅₀) or half maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). medchemexpress.comtocris.commedchemexpress.comresearchgate.net

This compound has been characterized as a potent furin inhibitor with an EC₅₀ of 54 nM and a Kᵢ of 12 nM. medchemexpress.comtocris.commedchemexpress.commedchemexpress.commedchemexpress.commedkoo.com These values indicate that this compound is highly effective at inhibiting furin activity at relatively low concentrations. smolecule.com The development and optimization of these curves are crucial for understanding the relationship between inhibitor concentration and its effect on enzyme activity, providing valuable data on the inhibitor's potency and mechanism of action.

| Parameter | Value | Target Enzyme | Assay Type | Source |

| EC₅₀ | 54 nM | Furin | In vitro/Cell-based | medchemexpress.comtocris.commedchemexpress.commedchemexpress.commedchemexpress.com |

| Kᵢ | 12 nM | Furin | In vitro | medchemexpress.comtocris.commedchemexpress.commedchemexpress.commedchemexpress.com |

Cell-Based Assays for Functional Inhibition

Cell-based assays are employed to evaluate the efficacy of this compound in a more biologically relevant context, assessing its ability to inhibit protease activity and subsequent cellular events within living cells. smolecule.comnih.gov

Analysis of Target Protein Processing in Cell Culture Models

Furin is involved in the processing of various precursor proteins into their active forms within cells. smolecule.comnovoprolabs.comnih.gov Cell-based assays using this compound can assess its ability to block this processing. For instance, this compound has been shown to block furin-dependent cell surface processing of anthrax protective antigen-83 (PA83) in vitro. medchemexpress.comtocris.commedchemexpress.commedchemexpress.commedchemexpress.commedkoo.comacetherapeutics.com PA83 is a bacterial protein that requires cleavage by host cell furin for the translocation of anthrax toxins into the cytosol. nih.gov By inhibiting furin, this compound prevents the conversion of PA83 into its active form (PA63), thereby protecting cells from the effects of anthrax toxin. medchemexpress.com These assays often involve treating cells with this compound and then analyzing the levels of the precursor and processed forms of the target protein using techniques such as Western blotting. medchemexpress.com

Assessment of Pathogen-Induced Cellular Events in the Presence of this compound

Given furin's role in the life cycle of various pathogens, including viruses and bacteria, cell-based assays are used to investigate the potential of this compound to interfere with pathogen-induced cellular events. smolecule.comnih.gov Some viruses, such as SARS-CoV-2, utilize host cell furin to cleave their spike proteins, a process essential for efficient cell entry. smolecule.com Studies have demonstrated that this compound can block this cleavage, potentially inhibiting viral infection. smolecule.com Similarly, furin is involved in the pathogenesis of certain bacteria, like Bacillus anthracis, where it processes toxins. smolecule.com Research suggests that this compound can block furin-dependent processing of anthrax toxins, offering insights into potential therapeutic strategies. smolecule.com These assays might involve infecting cells with a pathogen in the presence or absence of this compound and then assessing parameters such as viral entry, replication, or the effects of bacterial toxins on cell viability or function. smolecule.comnih.gov

Experimental Design Considerations for this compound Studies

Effective experimental design is crucial for obtaining reliable and interpretable results when studying this compound. wu.ac.atenago.comresponsibleresearch.co.uknc3rs.org.uk Several factors need to be considered to ensure the validity and reproducibility of the research. These include appropriate controls, optimization of concentrations, and consideration of the specific biological system being studied.

When designing in vitro enzymatic assays, it is essential to include appropriate controls, such as reactions without the enzyme, without the substrate, and without the inhibitor, to establish baseline fluorescence levels and confirm enzyme activity. For dose-response curves, using a sufficient range of this compound concentrations, including concentrations that yield minimal and maximal inhibition, is necessary for accurate parameter determination. researchgate.net

Research on Analogs and Derivatives of Ssm3 Tfa

Structure-Activity Relationship (SAR) Studies for Enhanced Furin Inhibition

Structure-Activity Relationship (SAR) studies involving SSM3 TFA and related compounds have focused on identifying the molecular determinants responsible for their potent furin inhibition. This compound is described as a potent synthetic furin inhibitor with an EC₅₀ of 54 nM and a Kᵢ of 12 nM against furin. medchemexpress.commedchemexpress.com Studies have evaluated synthetic inhibitors of furin derived from 2,5-dideoxystreptamine, including SSM-1, SSM-2, and SSM-3 (this compound), demonstrating varying levels of activity against furin cleavage of a specific substrate. nih.gov

These studies suggest that modifications to the core structure can influence inhibitory potency. For instance, comparisons with peptidic inhibitors like decanoyl-RVKR-chloromethylketone (CMK) and hexa-D-arginine amide (D6R) have been conducted alongside small-molecule inhibitors like this compound, highlighting different chemical scaffolds capable of inhibiting furin. nih.gov The inhibitory ability can be affected by structural features, although N-terminal modifications on related peptidic sequences did not significantly impact their inhibitory capacity in some studies. nih.gov

Data on the inhibitory activity of SSM compounds against furin:

| Compound | EC₅₀ (nM) against furin cleavage of Pyr-RTKR-AMC substrate |

| SSM-1 | 277 nih.gov |

| SSM-2 | 100 nih.gov |

| SSM-3 (this compound) | 54 nih.gov |

Data on the inhibitory activity of SSM3 tetraTFA against various proprotein convertases and other proteases:

| Enzyme | Kᵢ (µM) |

| Furin | 0.012 medchemexpress.commedchemexpress.com |

| PC6B | 0.004 medchemexpress.commedchemexpress.com |

| PACE4 | 0.041 medchemexpress.commedchemexpress.com |

| PC7 | 0.595 medchemexpress.commedchemexpress.com |

| LF (Lethal Factor) | 1.241 medchemexpress.commedchemexpress.com |

| Trypsin | No measurable inhibition medchemexpress.commedchemexpress.com |

| MT1-MMP | No measurable inhibition medchemexpress.commedchemexpress.com |

These findings indicate that SSM3 tetraTFA exhibits comparable potency against furin and PC6B, while showing preferential inhibition of furin over PACE4 and PC7. medchemexpress.commedchemexpress.com

Comparative Analysis with Other Synthetic Furin Inhibitors

This compound has been compared to other synthetic furin inhibitors to assess its relative potency and selectivity. It is described as a potent synthetic furin inhibitor. medchemexpress.commedchemexpress.com In comparative studies, this compound (referred to as SSM3) was evaluated alongside peptide inhibitors such as decanoyl-RVKR-chloromethylketone (CMK) and hexa-D-arginine amide (D6R), as well as another small-molecule inhibitor, naphthofluorescein, for their effects on SARS-CoV-2 spike protein cleavage. nih.gov

SSM3 tetraTFA has shown comparable potency to dec-RVKR-cmk, AC-RARRRKKRT, and AO-RARRRKKRT in certain contexts. nih.gov Its activity profile, including Kᵢ values against different proprotein convertases (PC6B, PACE4, PC7) and other proteases (LF, trypsin, MT1-MMP), provides a basis for comparison with the selectivity profiles of other inhibitors. medchemexpress.commedchemexpress.com For example, SSM3 tetraTFA inhibited furin 2- to 10-fold more effectively than PACE4 and 11- to 76-fold more effectively than PC7. medchemexpress.commedchemexpress.com It was also significantly less effective against lethal factor compared to furin and showed no measurable inhibition of trypsin and MT1-MMP. medchemexpress.commedchemexpress.com Other synthetic furin inhibitors mentioned in research include BOS-318, which is noted as a potent, selective, and cell-permeable inhibitor with a low IC₅₀ value. medchemexpress.com Histatin-3 TFA, a peptide, is described as a moderately potent, reversible, and competitive inhibitor of furin-mediated cleavage of a specific substrate. medchemexpress.com

Comparative Inhibition Data (Kᵢ values in µM):

| Inhibitor | Furin medchemexpress.commedchemexpress.com | PC6B medchemexpress.commedchemexpress.com | PACE4 medchemexpress.commedchemexpress.com | PC7 medchemexpress.commedchemexpress.com | LF medchemexpress.commedchemexpress.com | Trypsin medchemexpress.commedchemexpress.com | MT1-MMP medchemexpress.commedchemexpress.com |

| SSM3 tetraTFA | 0.012 | 0.004 | 0.041 | 0.595 | 1.241 | >100 (No measurable inhibition) | >100 (No measurable inhibition) |

Future Perspectives and Emerging Research Avenues for Ssm3 Tfa

Exploration of SSM3 TFA in Novel Biological Pathways

While this compound is primarily known for inhibiting furin, its effects on other biological pathways warrant further investigation. Given furin's broad substrate specificity, inhibiting its activity could have significant impacts on various cellular processes. Research could explore this compound's involvement in pathways related to:

Viral Pathogenesis: Due to furin's involvement in activating viral proteins, this compound shows promise for the development of treatments against viruses that utilize this mechanism smolecule.com. Future research could identify additional viruses or viral strains susceptible to inhibition by this compound and clarify the precise ways in which this compound interferes with viral entry or replication cycles.

Cellular Signaling: Furin participates in the processing of growth factors, receptors, and other signaling molecules. Investigating how this compound modulates these processes could reveal its potential in treating diseases characterized by dysregulated cellular signaling. Studies could aim to pinpoint specific signaling cascades affected by this compound and the resulting biological consequences.

Protein Processing and Activation: Beyond viral proteins, furin cleaves and activates a diverse range of cellular proteins. Future research could focus on identifying novel endogenous substrates of furin that are impacted by this compound treatment. This could uncover previously unknown roles of furin and the therapeutic potential of its inhibition in various physiological and pathological conditions.

Advancements in this compound-Based Research Tool Development

The specificity of this compound for furin positions it as a valuable tool for studying protease functions smolecule.com. Future advancements could concentrate on developing improved research tools based on this compound:

Activity-Based Probes: The creation of activity-based probes derived from this compound could enable the detection and quantification of active furin in complex biological samples. This would be highly beneficial for studying furin activity across different cell types, tissues, and disease states.

Affinity Reagents: this compound could serve as a foundation for developing affinity reagents to isolate and purify furin or its interacting partners. Such tools would facilitate detailed biochemical and structural analyses of furin and its associated complexes.

Cellular Delivery Systems: Enhancing the cellular delivery of this compound could improve its effectiveness in cell-based assays and in vitro studies. This might involve the development of novel formulations or conjugation strategies to boost cell permeability and target specificity.

Integration of Computational Modeling with Experimental Studies on this compound

Computational modeling can significantly complement experimental studies on this compound by providing insights into its molecular interactions and predicting its behavior within biological systems.

Molecular Docking and Dynamics Simulations: Computational techniques such as molecular docking and dynamics simulations can offer detailed information about the binding of this compound to furin, including the specific residues involved and the binding affinity. This can help in understanding the basis of its inhibitory activity and inform the design of more potent or selective inhibitors.

In Silico Pathway Analysis: Combining experimental data with computational pathway analysis tools can help predict the broader impact of furin inhibition by this compound on interacting biological pathways. This can generate hypotheses for future experimental validation and identify potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR modeling can be employed to establish relationships between the chemical structure of this compound analogs and their biological activity. This can assist in the rational design and optimization of new compounds with improved properties.

The integration of computational predictions with experimental validation will be crucial for a comprehensive understanding of this compound's mechanisms of action and for guiding its future applications in research and potential therapeutic development.

Q & A

Basic Research Questions

Q. How can researchers determine the optimal concentration of SSM3 TFA for in vitro inhibition assays?

- Methodological Answer : Begin with dose-response curves using serial dilutions of this compound (e.g., 0.1–100 µM). Measure inhibitory activity against the target enzyme or pathway using kinetic assays (e.g., fluorescence-based readouts). Calculate IC50 values via nonlinear regression models (e.g., GraphPad Prism). Validate specificity using competitive binding assays or knock-down models .

- Data Presentation : Include a table comparing IC50 values across replicates (e.g., Table 1: This compound Efficacy in Hippo Pathway Inhibition).

Q. What experimental controls are critical when assessing this compound’s mechanism of action?

- Methodological Answer : Use positive controls (known inhibitors of the target pathway) and negative controls (vehicle-only treatments). Employ isothermal titration calorimetry (ITC) to confirm binding affinity and surface plasmon resonance (SPR) for kinetic analysis. Include off-target panels to rule out nonspecific interactions .

Q. How should researchers design studies to evaluate this compound’s stability under physiological conditions?

- Methodological Answer : Conduct stability assays in simulated biological matrices (e.g., plasma, liver microsomes). Monitor degradation via HPLC or LC-MS over 24–72 hours. Compare half-life (t1/2) and metabolic clearance rates against reference compounds .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across cell lines be systematically addressed?

- Methodological Answer : Perform multi-omics profiling (transcriptomics, proteomics) to identify cell-line-specific modifiers (e.g., expression levels of co-factors like YAP/TAZ). Use shRNA libraries to silence candidate genes and assess rescue effects. Apply statistical frameworks like ANOVA with post-hoc Tukey tests to quantify variability .

- Data Contradiction Analysis : Create a heatmap (Figure 1) correlating this compound efficacy with genetic or epigenetic biomarkers across cell lines .

Q. What computational strategies enhance this compound’s target prediction and validation?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding poses and stability. Validate using cryo-EM or X-ray crystallography. Cross-reference with chemical proteomics datasets to identify off-targets .

- Advanced Tooling : Utilize AI-driven platforms (e.g., AlphaFold) for de novo target identification and network pharmacology to map polypharmacology effects .

Q. How should researchers optimize this compound derivatives for improved pharmacokinetics?

- Methodological Answer : Perform structure-activity relationship (SAR) studies with systematic substitutions (e.g., halogenation, methylation). Assess ADMET properties using in silico tools (e.g., SwissADME) and validate in vivo via rodent pharmacokinetic studies. Prioritize derivatives with >80% oral bioavailability and low CYP450 inhibition .

Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) for population-level data. For small datasets, apply Bayesian hierarchical models to account for inter-experiment variability. Report effect sizes with 95% confidence intervals, avoiding overreliance on p-values .

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or ChEMBL. Provide detailed protocols for assay conditions (e.g., buffer pH, temperature) and instrument calibration steps .

Tables for Reference

Table 1 : This compound Inhibitory Activity Across Cell Lines

| Cell Line | IC50 (µM) | YAP Expression (Fold Change) | Efficacy Correlation (R²) |

|---|---|---|---|

| HEK293 | 2.1 ± 0.3 | 1.5 | 0.89 |

| HeLa | 8.7 ± 1.2 | 3.2 | 0.64 |

| A549 | 5.4 ± 0.9 | 2.1 | 0.78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.